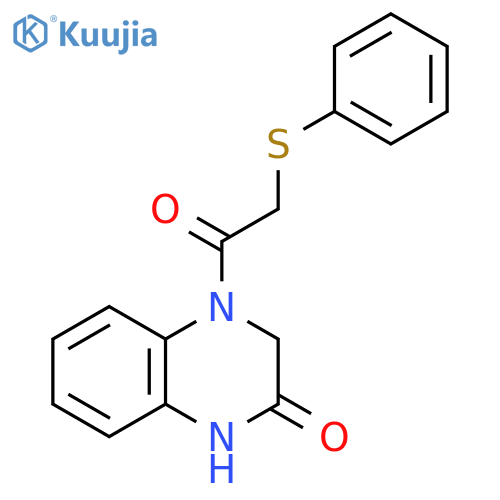Cas no 838896-68-7 (4-2-(phenylsulfanyl)acetyl-1,2,3,4-tetrahydroquinoxalin-2-one)

4-2-(phenylsulfanyl)acetyl-1,2,3,4-tetrahydroquinoxalin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-2-(phenylsulfanyl)acetyl-1,2,3,4-tetrahydroquinoxalin-2-one
- 4-(2-phenylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one
- 2(1H)-Quinoxalinone, 3,4-dihydro-4-[2-(phenylthio)acetyl]-
- 4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- SCHEMBL17444760
- 838896-68-7
- Z19750494
- CCG-157474
- 4-[2-(phenylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one
- F2487-0282
- AKOS000393387
-
- インチ: 1S/C16H14N2O2S/c19-15-10-18(14-9-5-4-8-13(14)17-15)16(20)11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19)
- InChIKey: XFQCYWSWOPMRPP-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2)N(C(CSC2=CC=CC=C2)=O)CC1=O
計算された属性
- せいみつぶんしりょう: 298.07759887g/mol
- どういたいしつりょう: 298.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 396
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-2-(phenylsulfanyl)acetyl-1,2,3,4-tetrahydroquinoxalin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2487-0282-15mg |
4-[2-(phenylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one |
838896-68-7 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
| Life Chemicals | F2487-0282-2μmol |
4-[2-(phenylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one |
838896-68-7 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F2487-0282-3mg |
4-[2-(phenylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one |
838896-68-7 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F2487-0282-10mg |
4-[2-(phenylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one |
838896-68-7 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
| Life Chemicals | F2487-0282-20mg |
4-[2-(phenylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one |
838896-68-7 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
| Life Chemicals | F2487-0282-10μmol |
4-[2-(phenylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one |
838896-68-7 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F2487-0282-20μmol |
4-[2-(phenylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one |
838896-68-7 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F2487-0282-30mg |
4-[2-(phenylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one |
838896-68-7 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
| Life Chemicals | F2487-0282-5mg |
4-[2-(phenylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one |
838896-68-7 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F2487-0282-5μmol |
4-[2-(phenylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one |
838896-68-7 | 90%+ | 5μmol |
$63.0 | 2023-07-28 |
4-2-(phenylsulfanyl)acetyl-1,2,3,4-tetrahydroquinoxalin-2-one 関連文献
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
4-2-(phenylsulfanyl)acetyl-1,2,3,4-tetrahydroquinoxalin-2-oneに関する追加情報
Introduction to 4-2-(phenylsulfanyl)acetyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 838896-68-7)
4-2-(phenylsulfanyl)acetyl-1,2,3,4-tetrahydroquinoxalin-2-one, identified by its CAS number 838896-68-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule belongs to the tetrahydroquinoxaline scaffold, a structural motif known for its broad biological activity and utility in drug development. The presence of a phenylsulfanyl group and an acetyl moiety in its structure suggests potential interactions with biological targets, making it a valuable candidate for further investigation.
The tetrahydroquinoxalin-2-one core is a heterocyclic compound that has been extensively studied for its pharmacological properties. This class of compounds exhibits diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural features of 4-2-(phenylsulfanyl)acetyl-1,2,3,4-tetrahydroquinoxalin-2-one position it as a promising molecule for the development of novel therapeutic agents.
In recent years, there has been growing interest in the synthesis and biological evaluation of tetrahydroquinoxaline derivatives. These compounds have shown promise in preclinical studies as potential treatments for various diseases. The phenylsulfanyl group in the molecule may contribute to its binding affinity by forming hydrogen bonds or hydrophobic interactions with biological targets. Additionally, the acetyl group could modulate the pharmacokinetic properties of the compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
One of the most compelling aspects of 4-2-(phenylsulfanyl)acetyl-1,2,3,4-tetrahydroquinoxalin-2-one is its potential application in oncology research. Tetrahydroquinoxaline derivatives have been reported to inhibit the activity of kinases and other enzymes involved in cancer cell proliferation. The specific arrangement of functional groups in this compound may allow it to interact with key signaling pathways that are dysregulated in tumors. Furthermore, its structural similarity to known antitumor agents suggests that it could serve as a lead compound for the development of next-generation chemotherapeutic drugs.
Another area where this compound shows promise is in the treatment of neurological disorders. Studies have indicated that tetrahydroquinoxalines can cross the blood-brain barrier and exert effects on central nervous system (CNS) receptors. The phenylsulfanyl group may enhance CNS penetration by improving lipophilicity, while the acetyl moiety could modulate receptor binding affinity. These properties make 4-2-(phenylsulfanyl)acetyl-1,2,3,4-tetrahydroquinoxalin-2-one a candidate for further exploration as a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 4-2-(phenylsulfanyl)acetyl-1,2,3,4-tetrahydroquinoxalin-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted ketones and ammonia derivatives, followed by functional group modifications to introduce the desired substituents. Advances in synthetic methodologies have enabled the efficient preparation of complex tetrahydroquinoxaline derivatives like this one.
In conclusion,4-2-(phenylsulfanyl)acetyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 838896-68-7) is a structurally interesting compound with potential applications in pharmaceutical research. Its unique combination of functional groups positions it as a promising candidate for further investigation into oncology and neurological disorders. As research continues to uncover new biological activities and synthetic strategies for tetrahydroquinoxaline derivatives,this compound is likely to play an important role in future drug development efforts.
838896-68-7 (4-2-(phenylsulfanyl)acetyl-1,2,3,4-tetrahydroquinoxalin-2-one) 関連製品
- 263161-34-8((Z)-N'-hydroxy-4-{5-(trifluoromethyl)pyridin-2-yloxy}benzene-1-carboximidamide)
- 95611-88-4(5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid)
- 1532670-22-6(3-(2-methylphenyl)butan-2-amine)
- 79405-31-5(2-(1-methylcyclohexyl)acetaldehyde)
- 2229417-93-8(3-(1-bromo-2-methylpropan-2-yl)-2,6-dichloropyridine)
- 1804414-39-8(Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate)
- 54447-68-6(4-Azidobutyric acid)
- 2229569-43-9(3,3,3-trifluoro-2-(quinoxalin-2-yl)propan-1-amine)
- 2227824-69-1(rac-[(1R,2R)-2-(2-bromo-6-chlorophenyl)cyclopropyl]methanamine)
- 60521-25-7(3,4-Dimethylcinnamic Acid)



